5-Ethyl-4-phenylpyrimidin-2-amine 5-Ethyl-4-phenylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 61541-79-5
VCID: VC3936781
InChI: InChI=1S/C12H13N3/c1-2-9-8-14-12(13)15-11(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H2,13,14,15)
SMILES: CCC1=CN=C(N=C1C2=CC=CC=C2)N
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

5-Ethyl-4-phenylpyrimidin-2-amine

CAS No.: 61541-79-5

Cat. No.: VC3936781

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-4-phenylpyrimidin-2-amine - 61541-79-5

Specification

CAS No. 61541-79-5
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 5-ethyl-4-phenylpyrimidin-2-amine
Standard InChI InChI=1S/C12H13N3/c1-2-9-8-14-12(13)15-11(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H2,13,14,15)
Standard InChI Key RDGGZODQLVSILR-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1C2=CC=CC=C2)N
Canonical SMILES CCC1=CN=C(N=C1C2=CC=CC=C2)N

Introduction

Structural Elucidation and Physicochemical Properties

The molecular formula of 5-ethyl-4-phenylpyrimidin-2-amine is C₁₂H₁₃N₃, with a molar mass of 199.26 g/mol. While the exact structure differs from its isomer 4-ethyl-5-phenylpyrimidin-2-amine (PubChem CID: 58709675) , key physicochemical properties can be extrapolated:

Predicted Collision Cross Section (CCS)

Collision cross-sectional data for analogous pyrimidin-2-amine derivatives provide insights into gas-phase ion behavior (Table 1) :

Table 1: Predicted CCS values for 4-ethyl-5-phenylpyrimidin-2-amine adducts

Adductm/zCCS (Ų)
[M+H]⁺200.11823144.4
[M+Na]⁺222.10017159.5
[M+NH₄]⁺217.14477153.0

These values suggest moderate polarity, aligning with the compound’s capacity to form stable adducts in mass spectrometric analyses.

Spectroscopic Characteristics

Infrared (IR) spectra of structurally related 4,5-diarylpyrimidin-2-amines exhibit N-H stretching vibrations at 3,300–3,400 cm⁻¹ and aromatic C=C stretches near 1,450–1,650 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 4-(4-methoxyphenyl)-5-phenylpyrimidin-2-amine (5c) reveal aromatic protons between δ 6.65–8.26 ppm and NH₂ protons as broad singlets near δ 5.39–5.73 ppm .

Synthetic Methodologies

Chalcone-Based Cyclocondensation

A general route to 4,5-diarylpyrimidin-2-amines involves cyclocondensation of chalcones with guanidine derivatives. For example:

  • 3-Chloro-1,2-diarylpropenones react with guanidine hydrochloride in ethanol under reflux to yield pyrimidin-2-amines in 85–93% yields .

  • Substituents on the aryl rings influence reaction kinetics; electron-donating groups (e.g., methoxy) enhance yields compared to electron-withdrawing groups (e.g., nitro) .

Table 2: Representative yields of 4,5-diarylpyrimidin-2-amines

CompoundR₁R₂Yield (%)
5b4-BrC₆H₄C₆H₅93
5c4-MeOC₆H₄C₆H₅91
5g2-ClC₆H₄C₆H₅86

Post-Synthetic Modifications

  • Alkylation: Ethyl groups can be introduced via nucleophilic substitution at position 5 using ethyl halides in the presence of base .

  • Amination: Palladium-catalyzed coupling reactions enable installation of diverse amine functionalities at position 2 .

Pharmacological Profiling

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Structurally related (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogs exhibit GSK-3 IC₅₀ values <10 nM . Key interactions include:

  • Hydrogen bonding between the pyrimidine N1 and hinge region residues (e.g., Val-135).

  • Hydrophobic contacts between the phenyl ring and Leu-188 .

Table 3: In vitro activities of selected GSK-3 inhibitors

CompoundGSK-3β IC₅₀ (nM)Selectivity (vs. CDK2)
12.1>1,000-fold
23.8>800-fold

Antihyperglycemic Effects

In rodent models, oral administration of analog 1 (50 mg/kg) reduced blood glucose levels by 42% within 60 min without altering insulin secretion . Mechanistic studies attribute this to:

  • Activation of glycogen synthase in hepatocytes (EC₅₀ = 0.3 μM) .

  • Enhancement of insulin-stimulated glucose uptake in skeletal muscle .

Computational Modeling and SAR

3D-QSAR Analysis

Comparative molecular field analysis (CoMFA) of 45 pyrimidin-2-amine derivatives revealed:

  • Steric bulk at position 5 (ethyl group) enhances GSK-3 binding (contribution: 63%).

  • Electropositive groups at position 4 improve selectivity over CDK2 .

Molecular Dynamics Simulations

Simulations (100 ns) of 5-ethyl-4-phenylpyrimidin-2-amine in GSK-3β (PDB: 1Q3D) predict:

  • Stable hydrogen bonds with Asp-200 (occupancy: 78%).

  • Root-mean-square deviation (RMSD) <2.0 Å after 20 ns, indicating stable binding .

Toxicity and ADMET Profiles

While specific data for 5-ethyl-4-phenylpyrimidin-2-amine are unavailable, related compounds show:

  • CYP3A4 inhibition: Moderate (IC₅₀ = 8.2 μM for analog 5c) .

  • Plasma protein binding: 89–92% across species .

  • hERG liability: Low risk (IC₅₀ >30 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator